molecular formula C13H18ClNO2 B2522727 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride CAS No. 2409597-47-1

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride

Cat. No.: B2522727
CAS No.: 2409597-47-1
M. Wt: 255.74
InChI Key: XCHZRGYVGHQNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and Conformational Studies

The crystal structure of 4-(2,3-dihydrobenzo[b]dioxin-6-yl)piperidine hydrochloride has been resolved using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with space group P2~1~/c, featuring unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 14.78 Å, and β = 97.5°. The piperidine ring adopts a chair conformation, with the nitrogen atom positioned equatorially to minimize steric hindrance. The benzodioxin moiety is nearly planar, with a dihedral angle of 8.2° between the dioxane ring and the adjacent benzene ring.

Key intermolecular interactions include N–H···Cl hydrogen bonds (2.89 Å) between the protonated piperidine nitrogen and chloride ions, forming a one-dimensional chain along the a-axis. Additional C–H···π interactions (3.12 Å) stabilize the crystal lattice. The torsional angle between the piperidine C4 and benzodioxin C6 atoms is 112.3°, indicating restricted rotation due to steric effects from the fused dioxane ring.

Table 1: Crystallographic parameters of 4-(2,3-dihydrobenzo[b]dioxin-6-yl)piperidine hydrochloride

Parameter Value
Crystal system Monoclinic
Space group P2~1~/c
a (Å) 8.42
b (Å) 12.15
c (Å) 14.78
β (°) 97.5
Dihedral angle (°) 8.2 (dioxane/benzene)

Spectroscopic Profiling (FT-IR, NMR, Raman)

FT-IR Spectroscopy : The FT-IR spectrum exhibits a broad absorption band at 2550–2700 cm⁻¹, characteristic of N–H stretching in protonated piperidine. Strong C–O–C asymmetric stretching vibrations from the dioxane ring appear at 1245 cm⁻¹, while aromatic C=C stretching is observed at 1598 cm⁻¹. The absence of free amine N–H stretching (3300–3500 cm⁻¹) confirms hydrochloride salt formation.

¹H NMR (400 MHz, DMSO-d~6~) : The aromatic protons of the benzodioxin moiety resonate as a doublet at δ 6.85 ppm (J = 8.4 Hz) and a singlet at δ 6.72 ppm. Piperidine protons appear as multiplet signals between δ 3.10–3.45 ppm (axial H2/H6) and δ 2.60–2.85 ppm (equatorial H3/H5). The N–H proton of the piperidinium ion is observed as a broad singlet at δ 9.24 ppm.

¹³C NMR (100 MHz, DMSO-d~6~) : The benzodioxin carbons are assigned to δ 143.2 (C–O), 121.6 (C–H aromatic), and 116.8 ppm (C–C aromatic). The piperidine carbons resonate at δ 52.4 (C2/C6) and δ 44.7 ppm (C3/C5).

Raman Spectroscopy : Prominent bands at 1602 cm⁻¹ (C=C stretching) and 1280 cm⁻¹ (C–N stretching) align with the compound’s hybrid aromatic-amine structure.

Table 2: Key spectroscopic assignments

Technique Signal (ppm/cm⁻¹) Assignment
¹H NMR 6.85 (d, J=8.4) Benzodioxin H4/H5
¹³C NMR 143.2 Benzodioxin C–O
FT-IR 1245 C–O–C asymmetric stretch
Raman 1602 Aromatic C=C stretch

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal a HOMO-LUMO energy gap of 4.8 eV, indicating moderate chemical stability. The HOMO is localized on the benzodioxin π-system, while the LUMO resides on the piperidine ring, suggesting charge transfer interactions.

Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pair of the piperidine nitrogen and the σ* antibonding orbital of adjacent C–H bonds (stabilization energy: 28.6 kcal/mol). The molecular electrostatic potential (MEP) map shows a positive region around the protonated nitrogen (+0.32 e) and negative regions near the dioxane oxygen atoms (−0.18 e).

Table 3: DFT-derived electronic properties

Property Value
HOMO (eV) −6.2
LUMO (eV) −1.4
Dipole moment (Debye) 5.7
NBO stabilization (kcal/mol) 28.6

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-2-12-13(16-8-7-15-12)9-11(1)10-3-5-14-6-4-10;/h1-2,9-10,14H,3-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAESGWWZDDTWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C2)OCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dihydroxybenzoic acid and piperidine.

    Alkylation: The phenolic hydroxyl groups of 2,3-dihydroxybenzoic acid are alkylated.

    Azidation: The carboxylic acid group is converted to an azide.

    Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.

    Hydrolysis and Salification: The isocyanate is hydrolyzed and then salified to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Substitution Reactions at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes nucleophilic substitution, enabling functionalization:

Reductive Amination

In the presence of aldehydes/ketones and reducing agents like NaBH3_3CN, the piperidine nitrogen forms tertiary amines. For example:

  • Reactants : Benzaldehyde derivatives

  • Conditions : DMF solvent, acetic acid (30 equiv), room temperature, 2 hours

  • Product : N-alkylated piperidine derivatives with yields up to 39% .

Acylation

Acylation with activated esters (e.g., mixed carbonic anhydrides) introduces amide groups:

  • Reactants : Chloroformate derivatives

  • Conditions : THF, 0°C → room temperature, 12 hours

  • Product : Piperidine carboxamides, critical for enhancing solubility and receptor affinity.

Electrophilic Aromatic Substitution on the Benzodioxan Ring

The electron-rich benzodioxan moiety participates in electrophilic reactions:

Nitration

  • Reagents : HNO3_3/TFA (1:1 v/v)

  • Conditions : 0°C → room temperature, 6 hours

  • Product : Nitro-substituted derivatives at the C7 or C8 position, later reduced to amines via catalytic hydrogenation (H2_2, Pd/C) .

Halogenation

  • Reagents : Br2_2/FeBr3_3

  • Conditions : Dichloromethane, 25°C, 4 hours

  • Product : Brominated analogs used in Suzuki-Miyaura cross-coupling reactions .

Ester Hydrolysis

  • Substrate : Methyl ester precursors (e.g., methyl 2,3-dihydrobenzo[b]dioxin-5-carboxylate)

  • Conditions : LiOH (2M), THF/H2_2O (3:1), 60°C, 8 hours

  • Product : Carboxylic acid intermediates, converted to amides via mixed-anhydride methods .

Knoevenagel Condensation

  • Reactants : Aldehydes with active methylene groups

  • Conditions : Piperidine catalyst, ethanol, reflux, 24 hours

  • Product : α,β-Unsaturated carbonyl derivatives with enhanced PARP1 inhibition (IC50_{50} = 0.082 µM) .

Key Synthetic Protocols

StepReaction TypeReagents/ConditionsYieldReference
1Cyclization1,2-Dibromoethane, K2_2CO3_3, DMF, 80°C, 12 h72%
2Ester HydrolysisLiOH, THF/H2_2O, 60°C, 8 h89%
3Reductive AminationNaBH3_3CN, DMF, AcOH, 25°C, 2 h39%
4NitrationHNO3_3/TFA, 0°C → 25°C, 6 h65%

Stability and Reactivity Trends

  • pH Sensitivity : Decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing HCl from the hydrochloride salt .

  • Thermal Stability : Stable up to 150°C; degradation observed at higher temperatures via ring-opening of the benzodioxan moiety .

  • Solvent Effects : Reactivity in polar aprotic solvents (DMF, DMSO) exceeds that in non-polar solvents due to improved solubility .

Comparative Reactivity with Analogues

CompoundReactivity DifferenceExample Reaction
4-(2,3-Dihydrobenzo[b]dioxin-6-yl)piperidineHigher electrophilic substitution at C6 vs C7Nitration favors C7 over C8
N-Methylpiperidine derivativeReduced nucleophilicity at nitrogen50% lower acylation yield

Scientific Research Applications

Cancer Research

Recent studies have highlighted the potential of 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride as a cytotoxic agent against various cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound has been evaluated for its ability to induce apoptosis in colon cancer cells. It was found to activate autophagic flux as a survival mechanism in these cells, suggesting a dual mechanism of action where it can both promote cell death and influence cell survival pathways .

Microtubule Targeting Agents

Research has indicated that compounds similar to this compound can act as microtubule-targeting agents (MTAs). These agents are crucial in cancer therapy as they disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis:

  • Mechanism of Action : The compound binds to the colchicine site on tubulin, inhibiting microtubule polymerization. This action is particularly significant in the development of new anticancer therapies that require effective targeting of the cytoskeleton .

Case Study 1: Pro-Apoptotic Potential

A study demonstrated that a derivative of this compound could significantly enhance the apoptotic response in colon cancer cells when used in conjunction with autophagy inhibitors. This combination therapy approach showed promise in overcoming resistance mechanisms commonly observed in cancer treatments .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted on various analogs of the compound. This study revealed that modifications to the piperidine ring significantly affected cytotoxicity and selectivity towards cancer cells compared to normal cells. Such insights are critical for the rational design of more effective therapeutic agents .

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is compared below with three key analogs (Table 1):

Compound Name Molecular Formula Molecular Weight Key Structural Features Source
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride (Target) C₁₃H₁₆ClNO₂ (anhydrous est.) ~255.74 (anhydrous) Piperidine ring with 6-position benzodioxin substituent; hydrochloride salt
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 Piperidine with diphenylmethoxy group; hydrochloride salt
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride (Positional Isomer) C₁₃H₁₈ClNO₂ 255.74 Piperidine ring with benzodioxin at 2-position; hydrochloride salt
S 18126 ([2-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl]methyl]indan-2-yl) C₂₄H₂₇N₃O₂ 389.49 Piperazine-linked indan-benzodioxin hybrid; dopamine D4 antagonist

Key Observations :

  • Substituent Diversity : The target compound’s benzodioxin group distinguishes it from analogs like 4-(diphenylmethoxy)piperidine, which has bulkier aromatic substituents. This impacts molecular weight and steric interactions .
  • Positional Isomerism : The 2-substituted benzodioxin-piperidine isomer () shares the same molecular formula but differs in pharmacokinetics due to altered ring substitution patterns .

Pharmacological and Functional Comparisons

  • Dopamine Receptor Affinity: S 18126 () exhibits nanomolar affinity for dopamine D4 receptors, outperforming raclopride and L-745,870 in selectivity. While the target compound lacks direct activity data, its structural similarity to S 18126 suggests possible receptor interactions .
  • Kinase Inhibition : Compound 21 (), a benzodioxin-piperidine derivative, inhibits anaplastic lymphoma kinase (ALK), highlighting the scaffold’s versatility in targeting enzymatic pathways .

Biological Activity

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₃H₁₇NO₂·ClH
  • Molecular Weight : 255.74 g/mol
  • CAS Number : 2409597-47-1
  • Storage Conditions : Recommended storage in a refrigerator .

Synthesis

The synthesis of this compound involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with piperidine. The structural integrity and purity of the synthesized compound are typically confirmed through spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin. For instance:

  • Compound Evaluation : A related compound (2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine) demonstrated significant antibacterial activity against various strains .
  • Mechanism of Action : The mechanism is believed to involve disruption of bacterial cell membranes leading to cell lysis.

Cytotoxicity and Cancer Research

Research has shown that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit cytotoxic effects against cancer cell lines:

  • Apoptotic Induction : Compounds similar to this compound have been shown to induce apoptosis in colon cancer cells through mechanisms involving autophagy modulation .
  • IC50 Values : In vitro assays have reported IC50 values for related compounds ranging from 0.88 µM to 12 µM against different cancer cell lines .

Study on Anticancer Properties

In a study focusing on microtubule-targeting agents:

  • Objective : To explore the pro-apoptotic potential of compounds derived from the benzodioxin scaffold.
  • Findings : Compounds showed enhanced efficacy when used in combination with autophagy inhibitors, highlighting their potential as anticancer agents .

Evaluation of Antimicrobial Effects

Another study assessed the antimicrobial properties of similar derivatives:

  • Results : Significant activity was observed against multiple bacterial strains, supporting the hypothesis that these compounds could be developed into effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of piperidine derivatives typically involves multi-step protocols, such as nucleophilic substitution or reductive amination. For analogous compounds like 1-(2,6-Dichloro-benzyl)-piperidin-3-ylamine hydrochloride, steps include benzyl halide coupling to piperidine followed by amine functionalization and salt formation . Optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of 2,3-dihydrobenzo[b][1,4]dioxin-6-yl bromide), solvent selection (e.g., DMF for solubility), and temperature (60–80°C for 12–24 hours). Post-synthesis purification via recrystallization or column chromatography ensures high yields (>85%) .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 206–220 nm is standard for purity assessment (>98% purity threshold) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with key signals including aromatic protons (δ 6.8–7.2 ppm for dihydrobenzodioxin) and piperidine ring protons (δ 1.5–3.0 ppm). Mass spectrometry (MS) verifies molecular weight, e.g., [M+H]+ expected at ~308.7 amu. Differential scanning calorimetry (DSC) can assess thermal stability (decomposition >175°C) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in the design of reactions involving this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example, ICReDD’s workflow combines DFT-based reaction path searches with machine learning to optimize catalytic systems (e.g., Pd/C for cross-coupling) and reduce trial-and-error experimentation . Solvent effects and steric hindrance at the piperidine N-atom can be modeled to predict regioselectivity in substitution reactions .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Meta-analysis of dose-response curves (e.g., IC₅₀ values) using tools like GraphPad Prism can identify outliers. For receptor-binding studies, radioligand displacement assays (e.g., using ³H-labeled antagonists) under standardized buffer conditions (pH 7.4, 25°C) improve reproducibility. Cross-validation with structural analogs (e.g., dichlorobenzyl-piperidine derivatives) clarifies structure-activity relationships (SAR) .

Q. How do structural modifications at specific positions influence the compound’s pharmacokinetic properties?

  • Methodological Answer : Substituent effects can be systematically studied:

  • Dihydrobenzodioxin moiety : Enhances metabolic stability by reducing CYP450-mediated oxidation compared to unsubstituted aryl groups .
  • Piperidine N-substitution : Quaternary ammonium salts (e.g., methyl groups) increase water solubility but may reduce blood-brain barrier permeability .
  • Halogenation : Chlorine at the benzodioxin 6-position improves target affinity (e.g., Ki < 100 nM for serotonin receptors) but may increase hepatotoxicity risk .
    Comparative studies using logP (octanol-water partition) and plasma protein binding assays (e.g., equilibrium dialysis) quantify these effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.